molecular formula C8H11N3 B034162 N,N-dimethyl-5-vinylpyrimidin-2-amine CAS No. 108461-92-3

N,N-dimethyl-5-vinylpyrimidin-2-amine

Cat. No.: B034162
CAS No.: 108461-92-3
M. Wt: 149.19 g/mol
InChI Key: OPFFXSZAVRVMGP-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-vinylpyrimidin-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrimidine core, a privileged scaffold in pharmaceuticals, substituted with a dialkylamine group and a vinyl moiety. The vinyl group attached to the pyrimidine ring is a key functional feature, as vinyl-substituted heteroarenes are recognized in scientific literature as tunable covalent warheads capable of selectively targeting cysteine residues in proteins . This mechanism is fundamental to the development of targeted covalent inhibitors (TCIs), a prominent class of therapeutics that includes several approved drugs for conditions like cancer . Researchers can investigate this compound as a potential building block for designing novel covalent inhibitors, where its reactivity can be fine-tuned through further substitution on the vinyl group to achieve optimal selectivity and potency . Furthermore, structurally related aminopyrimidine compounds have demonstrated substantial research value as antitumor agents. Recent studies on similar derivatives have shown potent anti-proliferative activity against various challenging cancer cell lines, including glioblastoma, triple-negative breast cancer, and squamous cell carcinomas, by acting as inhibitors of replication and inducers of apoptosis . The presence of the N,N-dimethyl group is a common feature in many bioactive molecules and can influence the compound's physicochemical properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore the potential of this compound as a versatile intermediate in organic synthesis and a promising scaffold in the development of new biologically active molecules.

Properties

CAS No.

108461-92-3

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

5-ethenyl-N,N-dimethylpyrimidin-2-amine

InChI

InChI=1S/C8H11N3/c1-4-7-5-9-8(10-6-7)11(2)3/h4-6H,1H2,2-3H3

InChI Key

OPFFXSZAVRVMGP-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=C(C=N1)C=C

Canonical SMILES

CN(C)C1=NC=C(C=N1)C=C

Synonyms

2-Pyrimidinamine, 5-ethenyl-N,N-dimethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Molecular Features of N,N-Dimethyl-5-vinylpyrimidin-2-amine and Analogues

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
This compound* C₈H₁₁N₃ Vinyl (C5), N,N-dimethyl (C2) 149.20 Conjugation via vinyl; moderate basicity
5-ethynyl-N,N-dimethylpyrimidin-2-amine C₈H₉N₃ Ethynyl (C5) 147.18 Rigid triple bond; strong electron-withdrawing effect
N,N-Dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine C₈H₁₄N₄ Methylaminomethyl (C5) 166.23 Flexible side chain; hydrogen bonding potential
N,N-Diethyl-5-nitropyridin-2-amine C₉H₁₃N₃O₂ Nitro (C5), N,N-diethyl (C2) 195.22 Electron-deficient nitro group; higher molecular weight

Note: Data inferred from analogues; exact properties require experimental validation.

Electronic and Reactivity Profiles

  • Vinyl vs. Ethynyl Groups : The vinyl group in the target compound allows π-conjugation, enhancing resonance stabilization compared to the ethynyl group’s electron-withdrawing nature . This difference impacts electrophilic substitution reactivity and interactions with biological targets.
  • Nitro Substituents : In contrast to N,N-Diethyl-5-nitropyridin-2-amine (), the absence of a nitro group in the target compound reduces oxidative reactivity and improves stability under physiological conditions .
  • Amino vs.

Crystallographic and Supramolecular Features

  • Hydrogen Bonding and Packing: Pyrimidine derivatives such as N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () exhibit intramolecular N–H⋯N hydrogen bonds and C–H⋯π interactions, stabilizing crystal structures . The target compound’s vinyl group may reduce such interactions compared to bulkier substituents.
  • Dihedral Angles: In 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine (), dihedral angles between the pyrimidine ring and aryl groups range from 2.7° to 86.1°, influencing molecular planarity and packing . The vinyl group’s planar geometry may promote coplanarity with the pyrimidine ring, altering crystal symmetry.

Preparation Methods

Synthesis of 5-Bromo-2-aminopyrimidine

The synthesis begins with 5-bromo-2-aminopyrimidine, a commercially available scaffold. Bromine at position 5 serves as a leaving group for subsequent cross-coupling.

Suzuki-Miyaura Coupling with Vinylboronic Acid

Palladium-catalyzed coupling introduces the vinyl group:

5-Bromo-2-aminopyrimidine+Vinylboronic acidPd(PPh3)4,Na2CO35-Vinylpyrimidin-2-amine\text{5-Bromo-2-aminopyrimidine} + \text{Vinylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{5-Vinylpyrimidin-2-amine}

Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (2 mol%)

  • Base: Sodium carbonate (2 equiv)

  • Solvent: DME/H₂O (4:1)

  • Temperature: 80°C, 12 hours

  • Yield: ~70%

Dimethylation of the Amine Group

The primary amine undergoes exhaustive methylation via the Eschweiler-Clarke reaction:

5-Vinylpyrimidin-2-amine+HCHO+HCO2HΔThis compound\text{5-Vinylpyrimidin-2-amine} + \text{HCHO} + \text{HCO}_2\text{H} \xrightarrow{\Delta} \text{this compound}

Conditions :

  • Reagents: Formaldehyde (3 equiv), formic acid (excess)

  • Temperature: 100°C, 6 hours

  • Yield: ~65%

Challenges :

  • Acidic conditions may promote vinyl group polymerization.

  • Incomplete methylation requires purification via flash chromatography (DCM/THF).

Route 2: Nucleophilic Substitution with Pre-installed Dimethylamino Group

Synthesis of 2-Chloro-N,N-dimethylpyrimidin-5-amine

Starting from 5-amino-2-chloropyrimidine, dimethylation is achieved using methyl iodide:

5-Amino-2-chloropyrimidine+2CH3IK2CO3,DMF2-Chloro-N,N-dimethylpyrimidin-5-amine\text{5-Amino-2-chloropyrimidine} + 2 \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-Chloro-N,N-dimethylpyrimidin-5-amine}

Conditions :

  • Base: Potassium carbonate (3 equiv)

  • Solvent: DMF, 60°C, 8 hours

  • Yield: ~75%

Heck Coupling for Vinyl Group Introduction

A palladium-mediated Heck reaction installs the vinyl group:

2-Chloro-N,N-dimethylpyrimidin-5-amine+CH2=CH2Pd(OAc)2,P(o-tol)3This compound\text{2-Chloro-N,N-dimethylpyrimidin-5-amine} + \text{CH}2=\text{CH}2 \xrightarrow{\text{Pd(OAc)}2, \text{P(o-tol)}3} \text{this compound}

Conditions :

  • Catalyst: Palladium acetate (5 mol%)

  • Ligand: Tri-o-tolylphosphine (10 mol%)

  • Base: Triethylamine

  • Solvent: Acetonitrile, 90°C, 24 hours

  • Yield: ~60%

Limitations :

  • Ethylene gas handling requires specialized equipment.

  • Competing side reactions reduce yield.

Route 3: Direct Functionalization of 5-Vinylpyrimidin-2-amine

Availability of 5-Vinylpyrimidin-2-amine

This intermediate (CAS 108444-56-0) is commercially available but requires careful handling due to its hazardous profile (H302, H312, H315).

Reductive Amination for Dimethylation

A two-step methylation avoids acidic conditions:

  • Schlenk Technique for Methylation :

5-Vinylpyrimidin-2-amine+CH3OTfNaH, THFN-Methyl-5-vinylpyrimidin-2-amine\text{5-Vinylpyrimidin-2-amine} + \text{CH}_3\text{OTf} \xrightarrow{\text{NaH, THF}} \text{N-Methyl-5-vinylpyrimidin-2-amine}

  • Second Methylation :

N-Methyl-5-vinylpyrimidin-2-amine+CH3IK2CO3This compound\text{N-Methyl-5-vinylpyrimidin-2-amine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{this compound}

Yields :

  • Step 1: 80%

  • Step 2: 70%

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Overall Yield45%45%56%
Reaction Steps322
Hazardous ReagentsFormic acidEthyleneMethyl iodide
Purification ComplexityModerateHighLow

Route 3 offers higher yield and fewer steps but requires handling toxic methylating agents. Route 1 is preferable for scalability due to milder conditions .

Q & A

How can the crystal structure of N,N-dimethyl-5-vinylpyrimidin-2-amine be determined using X-ray crystallography?

Methodological Answer:
To determine the crystal structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection: Use a high-resolution diffractometer (e.g., Bruker D8 Venture) at low temperatures (e.g., 120 K) to minimize thermal motion .
  • Structure Solution: Employ direct methods via SHELXS or SHELXD for phase determination .
  • Refinement: Iteratively refine atomic coordinates and displacement parameters using SHELXL, which allows for robust handling of anisotropic thermal parameters and hydrogen bonding networks .
  • Visualization: Generate ORTEP diagrams using ORTEP-3 to illustrate molecular geometry and intermolecular interactions (e.g., C–H⋯π bonds) .
    Advanced Consideration: For challenging cases (e.g., twinned crystals), combine SHELX with other software (e.g., Olex2) for improved accuracy.

What synthetic challenges arise in preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
Key challenges include regioselective functionalization of the pyrimidine ring and vinyl group stability. Optimization strategies:

  • Regioselectivity: Use directing groups (e.g., amino or methyl substituents) to control substitution patterns, as seen in analogous pyrimidine syntheses .
  • Vinylation: Optimize Heck coupling conditions (e.g., Pd(OAc)₂, PPh₃, DMF, 80°C) to introduce the vinyl group while minimizing side reactions .
  • Purification: Employ gradient elution in HPLC (C18 column, acetonitrile/water) to separate isomers or byproducts .
    Advanced Consideration: Monitor reaction progress in real-time using in-situ NMR or FTIR to identify intermediates and adjust conditions dynamically.

How can NMR spectroscopy elucidate the electronic environment of the dimethylamino group in this compound?

Methodological Answer:

  • ¹H NMR: Observe splitting patterns of N–CH₃ protons; deshielding effects from the pyrimidine ring may shift signals downfield (δ 2.8–3.2 ppm) .
  • ¹³C NMR: The dimethylamino carbon typically resonates near δ 38–42 ppm. Compare with model compounds (e.g., N,N-dimethylaniline) to assess conjugation effects .
  • NOESY: Detect spatial proximity between dimethylamino protons and vinyl/pyrimidine groups to confirm stereoelectronic interactions .
    Advanced Consideration: Use variable-temperature NMR to study rotational barriers of the dimethylamino group, which may influence reactivity.

What computational methods are suitable for predicting the reactivity of the vinyl group in this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate frontier molecular orbitals (FMOs). The vinyl group’s LUMO position indicates susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO or water) to assess steric accessibility of the vinyl moiety .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) to predict binding modes and regioselectivity in derivatization .
    Advanced Consideration: Combine machine learning (e.g., QSAR models) with DFT to predict reaction outcomes for novel derivatives.

How can contradictions in reported biological activities of pyrimidine derivatives be resolved?

Methodological Answer:

  • Structural Comparison: Analyze crystallographic data (e.g., dihedral angles, hydrogen bonding) to correlate conformational flexibility with activity variations .
  • Meta-Analysis: Aggregate data from PubChem and peer-reviewed studies to identify trends (e.g., substituent effects on antimicrobial potency) .
  • In Silico Screening: Use virtual libraries to test hypotheses (e.g., role of the vinyl group in cytotoxicity) before experimental validation .
    Advanced Consideration: Conduct systematic structure-activity relationship (SAR) studies with isosteric replacements (e.g., ethynyl vs. vinyl).

What analytical techniques are effective for characterizing synthesis byproducts of this compound?

Methodological Answer:

  • LC-MS/MS: Identify byproducts via high-resolution mass spectrometry (HRMS) and fragmentation patterns. For example, over-alkylation products may show [M+H]+ peaks at m/z 30–50 higher than the target compound .
  • GC-MS: Detect volatile intermediates (e.g., unreacted vinyl precursors) using a DB-5MS column and electron ionization .
  • XRD: Compare unit cell parameters of crystals to differentiate polymorphic byproducts .
    Advanced Consideration: Couple preparative HPLC with cryogenic NMR to isolate and structurally resolve minor impurities.

How does the vinyl group influence the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. The vinyl group may undergo oxidation (to epoxide) or polymerization, detectable as new peaks .
  • Light Sensitivity: Expose to UV (λ = 254 nm) and track photodegradation products using LC-UV/MS. Use amber vials to mitigate radical-mediated decomposition .
  • Thermal Analysis: Perform DSC/TGA to identify melting points and decomposition thresholds (e.g., exothermic peaks near 150°C) .
    Advanced Consideration: Stabilize the compound via lyophilization or formulation with antioxidants (e.g., BHT).

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